(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-propan-2-ylphenyl)ethanethioamide
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Overview
Description
2-(1,3-benzothiazol-2-yl)-3-{[4-(propan-2-yl)phenyl]amino}-3-sulfanylprop-2-enenitrile is a complex organic compound that features a benzothiazole ring, an isopropyl-substituted phenyl group, and a sulfanylprop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-3-{[4-(propan-2-yl)phenyl]amino}-3-sulfanylprop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the formation of the benzothiazole ring, followed by the introduction of the phenylamino group and the sulfanylprop-2-enenitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-yl)-3-{[4-(propan-2-yl)phenyl]amino}-3-sulfanylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1,3-benzothiazol-2-yl)-3-{[4-(propan-2-yl)phenyl]amino}-3-sulfanylprop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-{[4-(propan-2-yl)phenyl]amino}-3-sulfanylprop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-yl)-3-{[4-(methyl)phenyl]amino}-3-sulfanylprop-2-enenitrile
- 2-(1,3-benzothiazol-2-yl)-3-{[4-(ethyl)phenyl]amino}-3-sulfanylprop-2-enenitrile
Uniqueness
2-(1,3-benzothiazol-2-yl)-3-{[4-(propan-2-yl)phenyl]amino}-3-sulfanylprop-2-enenitrile is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C19H17N3S2 |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-propan-2-ylphenyl)ethanethioamide |
InChI |
InChI=1S/C19H17N3S2/c1-12(2)13-7-9-14(10-8-13)21-18(23)15(11-20)19-22-16-5-3-4-6-17(16)24-19/h3-10,12,22H,1-2H3,(H,21,23)/b19-15- |
InChI Key |
QKKPNTSETMSYPN-CYVLTUHYSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)/C(=C\2/NC3=CC=CC=C3S2)/C#N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N |
Origin of Product |
United States |
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